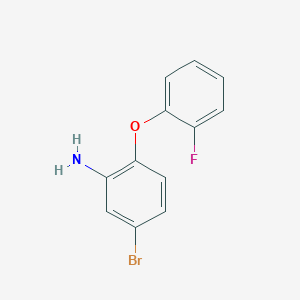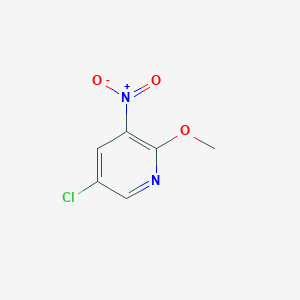
5-氯-2-甲氧基-3-硝基吡啶
描述
5-Chloro-2-methoxy-3-nitropyridine: is a heterocyclic organic compound with the molecular formula C6H5ClN2O3 . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 2-position, and a nitro group at the 3-position. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
科学研究应用
Chemistry: 5-Chloro-2-methoxy-3-nitropyridine is used as a precursor in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, derivatives of 5-Chloro-2-methoxy-3-nitropyridine are studied for their potential as enzyme inhibitors and receptor modulators. These compounds are investigated for their biological activity and potential therapeutic applications.
Medicine: The compound and its derivatives are explored for their potential use in drug development. They are studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, 5-Chloro-2-methoxy-3-nitropyridine is used in the production of specialty chemicals and materials. It is employed in the synthesis of advanced materials with specific properties for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxy-3-nitropyridine typically involves the nitration of 2-chloro-5-methoxypyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the pyridine ring .
Industrial Production Methods: In industrial settings, the production of 5-Chloro-2-methoxy-3-nitropyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve efficient nitration.
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Chloro-2-methoxy-3-nitropyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group in 5-Chloro-2-methoxy-3-nitropyridine can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Aminopyridines: Formed by the reduction of the nitro group.
Hydroxypyridines: Formed by the oxidation of the methoxy group.
Substituted Pyridines: Formed by nucleophilic substitution reactions.
作用机制
The mechanism of action of 5-Chloro-2-methoxy-3-nitropyridine and its derivatives depends on their specific molecular targets. In biological systems, these compounds may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The nitro group can participate in redox reactions, while the methoxy and chlorine substituents can influence the compound’s binding affinity and specificity.
相似化合物的比较
- 2-Chloro-6-methoxy-3-nitropyridine
- 3-Chloro-2-methoxy-5-nitropyridine
- 2-Chloro-4-methoxy-5-nitropyridine
Comparison: 5-Chloro-2-methoxy-3-nitropyridine is unique due to its specific substitution pattern on the pyridine ring. The position of the chlorine, methoxy, and nitro groups influences its chemical reactivity and biological activity. Compared to similar compounds, 5-Chloro-2-methoxy-3-nitropyridine may exhibit different reactivity in substitution and reduction reactions, as well as varying biological effects.
属性
IUPAC Name |
5-chloro-2-methoxy-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHWUNVJRITHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650096 | |
| Record name | 5-Chloro-2-methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22353-52-2 | |
| Record name | 5-Chloro-2-methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate](/img/structure/B1361665.png)
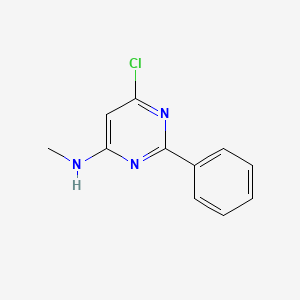
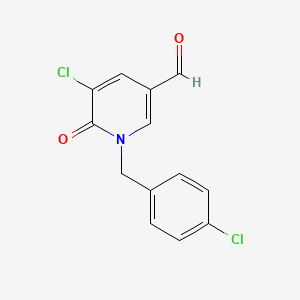
![4-[(Neopentyloxy)methyl]piperidine](/img/structure/B1361670.png)
![4-[(3-Nitrophenyl)azo]-morpholine](/img/structure/B1361672.png)
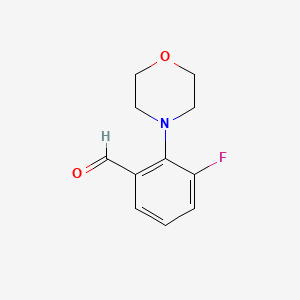
![(4-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B1361678.png)
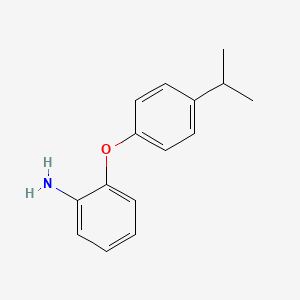
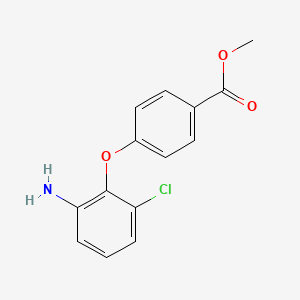
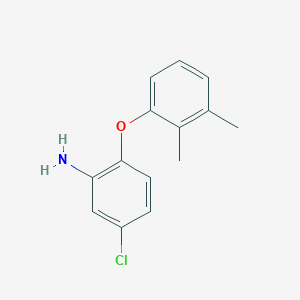
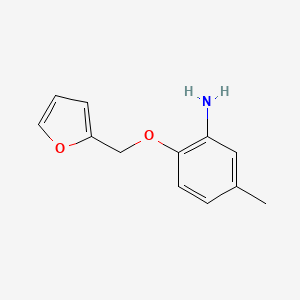
![2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1361700.png)
